molecular formula C17H17N5O3 B2874280 ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate CAS No. 1788829-88-8

ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate

Cat. No.: B2874280
CAS No.: 1788829-88-8
M. Wt: 339.355
InChI Key: ATENGJHUMLMWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate is a complex organic compound featuring a triazole ring, a pyrrole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of azides with alkynes to form the triazole ring, followed by the introduction of the pyrrole ring and the phenyl group through subsequent reactions. The final step often involves esterification to introduce the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

Ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 1-phenyl-1H-1,2,3-triazole
  • 1H-pyrrol-1-yl-1,2,3-triazole
  • Phenyl-pyrrole derivatives

Uniqueness

Ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate is unique due to its combination of a triazole ring, a pyrrole ring, and a phenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[(1-phenyl-5-pyrrol-1-yltriazole-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-2-25-14(23)12-18-16(24)15-17(21-10-6-7-11-21)22(20-19-15)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATENGJHUMLMWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.